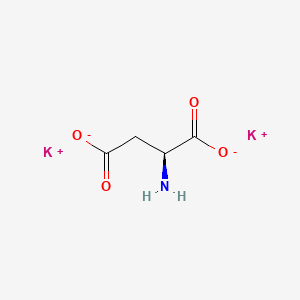
Potassium L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium L-aspartate is a potassium salt of L-aspartic acid, a naturally occurring amino acid. This compound is known for its role in various biological processes, including neurotransmission and energy production. It is commonly used as a dietary supplement to replenish potassium levels and support cardiovascular health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium L-aspartate can be synthesized through the neutralization of L-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then reacted with a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to yield this compound crystals.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is often crystallized from the solution and then dried to obtain a stable, solid form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium L-aspartate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Complexation Reactions: this compound can form complexes with metal ions like magnesium and calcium under physiological conditions.
Major Products:
Substitution Reactions: Products include various esters and amides of L-aspartic acid.
Complexation Reactions: The major products are metal-aspartate complexes, which are important in biological systems.
Applications De Recherche Scientifique
Chemistry: Potassium L-aspartate is used in the synthesis of various organic compounds. It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its role in neurotransmission and energy metabolism. It is also used to investigate the transport mechanisms of amino acids in cells.
Medicine: Medically, this compound is used to treat conditions like hypokalemia (low potassium levels) and to support heart health. It is also explored for its potential in treating certain metabolic disorders.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and as an additive in food products to enhance nutritional value.
Mécanisme D'action
Potassium L-aspartate exerts its effects primarily through its role as a potassium ion source. Potassium ions are crucial for maintaining cellular membrane potential and proper function of nerve and muscle cells. The L-aspartate component acts as a neurotransmitter and is involved in the Krebs cycle, contributing to energy production.
Molecular Targets and Pathways:
Potassium Channels: Potassium ions from this compound help regulate the activity of potassium channels in cell membranes.
NMDA Receptors: L-aspartate acts as an agonist for NMDA receptors, which are involved in synaptic plasticity and memory function.
Krebs Cycle: L-aspartate is converted into oxaloacetate, a key intermediate in the Krebs cycle, enhancing cellular respiration and energy production.
Comparaison Avec Des Composés Similaires
Potassium Aspartate and Magnesium Aspartate: Often used together to provide both potassium and magnesium, essential for cardiovascular and muscular health.
Potassium Citrate: Another potassium supplement, primarily used to prevent kidney stones and treat acidosis.
Potassium Gluconate: Used to treat or prevent low potassium levels in the blood.
Uniqueness: Potassium L-aspartate is unique due to its dual role in providing potassium and acting as a neurotransmitter. This makes it particularly beneficial for both cardiovascular health and cognitive function, distinguishing it from other potassium supplements that do not have these combined effects.
Propriétés
Numéro CAS |
7259-25-8 |
|---|---|
Formule moléculaire |
C8H14K2N2O9 |
Poids moléculaire |
360.40 g/mol |
Nom IUPAC |
dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1 |
Clé InChI |
YKZPPPNXRZHVGX-PXYKVGKMSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
SMILES canonique |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
Numéros CAS associés |
56-84-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















